molecular formula C24H22N4O6S B11571239 (2E)-2-cyano-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-[2-(2-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide

(2E)-2-cyano-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-[2-(2-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide

Cat. No.: B11571239
M. Wt: 494.5 g/mol
InChI Key: IAROLLMCTXKTEU-FOWTUZBSSA-N
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Description

(2E)-2-CYANO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-3-[2-(2-METHOXYPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[12-A]PYRIMIDIN-3-YL]PROP-2-ENAMIDE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-CYANO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-3-[2-(2-METHOXYPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[12-A]PYRIMIDIN-3-YL]PROP-2-ENAMIDE involves multiple steps, each requiring specific reaction conditions. The process typically starts with the preparation of the core pyrido[12-a]pyrimidin-4-one structure, followed by the introduction of the methoxyphenoxy group, the cyano group, and the thiolan ring. Each step requires careful control of temperature, pH, and the use of appropriate catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to ensure consistency and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance production rates and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-CYANO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-3-[2-(2-METHOXYPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[12-A]PYRIMIDIN-3-YL]PROP-2-ENAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the cyano group to an amine.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction could produce amines or other reduced forms of the compound.

Scientific Research Applications

(2E)-2-CYANO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-3-[2-(2-METHOXYPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[12-A]PYRIMIDIN-3-YL]PROP-2-ENAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-2-CYANO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-3-[2-(2-METHOXYPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[12-A]PYRIMIDIN-3-YL]PROP-2-ENAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: A compound with a similar aromatic structure but different functional groups.

    Heparinoid: A compound with similar biological activity but different chemical structure.

Uniqueness

(2E)-2-CYANO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-3-[2-(2-METHOXYPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[12-A]PYRIMIDIN-3-YL]PROP-2-ENAMIDE is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets

Properties

Molecular Formula

C24H22N4O6S

Molecular Weight

494.5 g/mol

IUPAC Name

(E)-2-cyano-N-(1,1-dioxothiolan-3-yl)-3-[2-(2-methoxyphenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide

InChI

InChI=1S/C24H22N4O6S/c1-15-6-5-10-28-21(15)27-23(34-20-8-4-3-7-19(20)33-2)18(24(28)30)12-16(13-25)22(29)26-17-9-11-35(31,32)14-17/h3-8,10,12,17H,9,11,14H2,1-2H3,(H,26,29)/b16-12+

InChI Key

IAROLLMCTXKTEU-FOWTUZBSSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C(\C#N)/C(=O)NC3CCS(=O)(=O)C3)OC4=CC=CC=C4OC

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C(C#N)C(=O)NC3CCS(=O)(=O)C3)OC4=CC=CC=C4OC

Origin of Product

United States

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